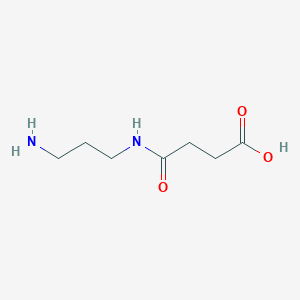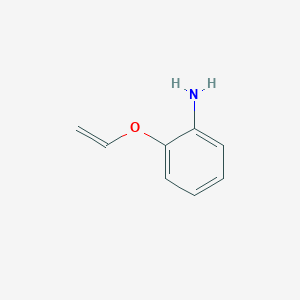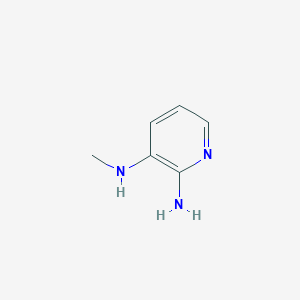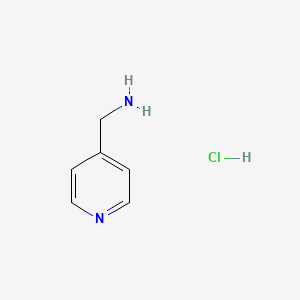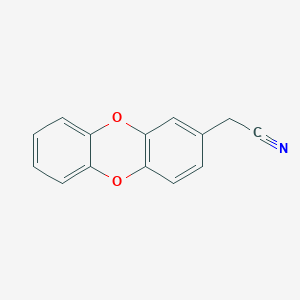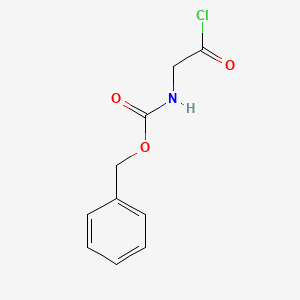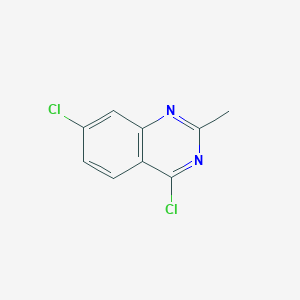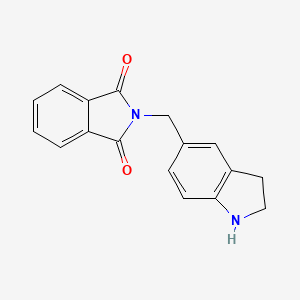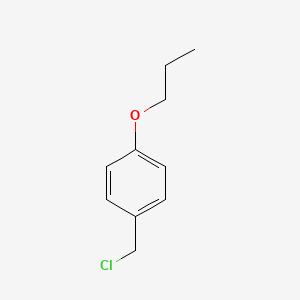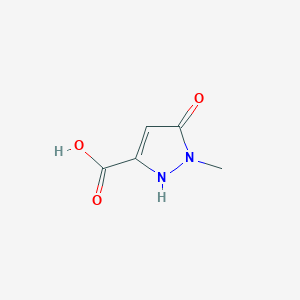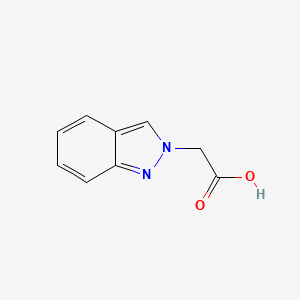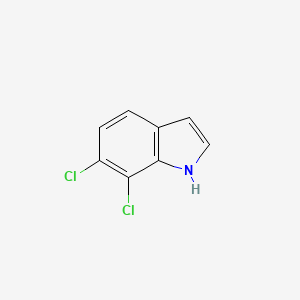
6,7-Dichloro-1H-indole
Overview
Description
6,7-Dichloro-1H-indole is an organic compound with the molecular formula C8H5Cl2N . It has a molecular weight of 186.04 and is solid in its physical form . The IUPAC name for this compound is 6,7-dichloro-1H-indole .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-1H-indole is represented by the InChI code: 1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
6,7-Dichloro-1H-indole has a density of 1.5±0.1 g/cm3 . It has a boiling point of 331.3±22.0 °C at 760 mmHg . The compound is solid in its physical form .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of indole derivatives, including 6,7-dichloro-1H-indole, has been extensively studied. Techniques such as the Sonogashira coupling reaction and annulation reaction are utilized, offering good yield and selectivity under mild conditions (L. Ming, 2011).
Structural Analysis and DFT Studies : Indole derivatives are subjects of structural analysis and density functional theory (DFT) studies to understand their molecular geometry, vibrational analysis, and electronic properties (Sobia Tariq et al., 2020).
Applications in Material Science
- Antifouling Properties : Indole derivatives, including those related to 6,7-dichloro-1H-indole, are studied for their antifouling properties. They are used in the synthesis of environmentally friendly antifouling acrylic metal salt resins, showing promising results in inhibiting algae attachment and self-polishing properties (Ni Chunhua et al., 2020).
Pharmaceutical and Biological Applications
Library Development for Biological Activity : The creation of indole-based libraries, such as a 93-member indole library using a combination of indolyne cycloaddition and cross-coupling reactions, demonstrates the potential for discovering new biologically active compounds (P. Thornton et al., 2011).
Cytochrome P450 Enzyme Studies : Indole and its derivatives are also explored in expanding the substrate specificity of enzymes like cytochrome P450, which has implications in drug metabolism and pharmacology (Z. Wu et al., 2005).
Nucleophilic Reactivity Analysis : Studies on the nucleophilic reactivities of indoles, including 6,7-dichloro-1H-indole, are crucial in understanding their chemical behavior and potential applications in synthesis and drug development (S. Lakhdar et al., 2006).
Anti-inflammatory Properties : The anti-inflammatory potential of indole derivatives is explored through molecular docking analysis, highlighting their relevance in medicinal chemistry (F. H. Al-Ostoot et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6,7-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWAXCLSNQVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483512 | |
| Record name | 6,7-DICHLORO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-1H-indole | |
CAS RN |
57817-08-0 | |
| Record name | 6,7-DICHLORO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

